molecular formula C11H13NO B12658142 beta-benzalbutyramide, Z- CAS No. 26121-48-2

beta-benzalbutyramide, Z-

Cat. No.: B12658142
CAS No.: 26121-48-2
M. Wt: 175.23 g/mol
InChI Key: KAJZGRFYZKWYDX-CLFYSBASSA-N
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Description

Beta-benzalbutyramide (Z-isomer) is a synthetic organic compound characterized by a benzal (benzylidene) group attached to a butyramide backbone in the β-position, with a Z-configuration around the double bond. This structural arrangement confers unique physicochemical properties, such as distinct solubility, stability, and biological activity.

Properties

CAS No.

26121-48-2

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(Z)-3-methyl-4-phenylbut-3-enamide

InChI

InChI=1S/C11H13NO/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13)/b9-7-

InChI Key

KAJZGRFYZKWYDX-CLFYSBASSA-N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/CC(=O)N

Canonical SMILES

CC(=CC1=CC=CC=C1)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-benzalbutyramide, Z- can be synthesized through the reaction of 3-methyl-4-phenyl-3-butenoic acid with ammonia or ammonium salts under specific conditions . The reaction typically involves heating the reactants in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of beta-benzalbutyramide, Z- may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions: Beta-benzalbutyramide, Z- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding or .

    Reduction: Reduction reactions can convert the compound into or .

    Substitution: Substitution reactions can introduce different functional groups into the molecule, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include or .

    Reduction: Reducing agents such as or are often used.

    Substitution: Reagents like (e.g., chlorine, bromine) or can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of or .

    Reduction: Formation of or .

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of beta-benzalbutyramide, Z- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Beta-benzalbutyramide (Z-) shares structural homology with several benzamide and butyramide derivatives. Below is a comparative analysis based on molecular structure, pharmacological activity, and industrial applications.

Structural Analogues
Compound Name Key Structural Features Pharmacological/Industrial Role
Beta-Benzalbutyramide (Z-) Z-configuration benzal group + butyramide Hypothesized anti-inflammatory/analgesic
Benzastatin-A Benzamide + salicylate moiety Antibacterial, antifungal agent
Benzamil Benzamide + amiloride-like substitution Sodium channel blocker; diuretic
Benzarone Benzofuran + ketone group Antigout, uricosuric agent
Benzathine Benzylpenicillin Dibenzylethylenediamine + penicillin Long-acting antibiotic

Key Observations :

  • Stereochemical Impact: The Z-configuration in beta-benzalbutyramide likely affects its binding affinity compared to E-isomers or non-stereospecific analogues (e.g., Benzastatin-A).
  • Functional Group Variation : Unlike Benzamil (sodium channel activity) or Benzarone (urate-lowering effects), beta-benzalbutyramide’s butyramide chain may favor interactions with lipid membranes or enzymes involved in inflammation .
Pharmacological Activity

While beta-benzalbutyramide (Z-) lacks direct clinical data, insights can be drawn from related compounds:

  • Anti-inflammatory Potential: Benzastatin derivatives exhibit COX-2 inhibition, suggesting beta-benzalbutyramide may share similar mechanisms .
  • Metabolic Stability : Compared to Benzathine benzylpenicillin (a salt with prolonged half-life), beta-benzalbutyramide’s neutral structure may limit its persistence in vivo .

Research Findings and Limitations

  • Synthesis Challenges : The Z-isomer’s stereoselective synthesis may require chiral catalysts or photochemical methods, unlike simpler benzamides like Benzamil .
  • Toxicity Data: No studies on beta-benzalbutyramide’s toxicity are available, unlike Benzathine benzylpenicillin, which has well-documented safety profiles .

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